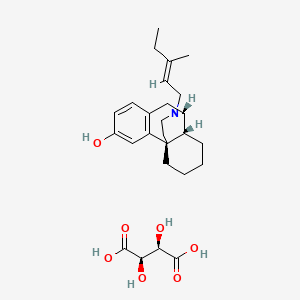
(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” is a complex organic compound that belongs to the morphinan class of chemicals. These compounds are often studied for their potential pharmacological properties, including analgesic and antitussive effects. The tartrate form indicates that the compound is a salt or ester of tartaric acid, which can enhance its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” typically involves multiple steps, starting from simpler organic molecules. The process may include:
Alkylation: Introduction of the 3-methyl-2-pentenyl group.
Cyclization: Formation of the morphinan core structure.
Hydroxylation: Addition of the hydroxyl group at the 3-position.
Salt Formation: Reaction with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
化学反応の分析
Types of Reactions
“(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated morphinan compound.
科学的研究の応用
Chemistry: As a model compound for studying reaction mechanisms and synthesis techniques.
Biology: Investigating its effects on cellular processes and receptor interactions.
Medicine: Exploring its potential as an analgesic, antitussive, or other therapeutic agent.
Industry: Use in the development of pharmaceuticals or as a chemical intermediate.
作用機序
The mechanism of action for “(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” would involve its interaction with specific molecular targets, such as opioid receptors. The compound may bind to these receptors, modulating their activity and leading to analgesic or other pharmacological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Morphine: A well-known analgesic with a similar morphinan structure.
Codeine: Another morphinan derivative used for its analgesic and antitussive properties.
Naloxone: An opioid antagonist with a related chemical structure.
Uniqueness
“(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” may have unique properties due to the specific arrangement of its functional groups and the presence of the tartrate salt. These features could influence its solubility, stability, and pharmacological profile, distinguishing it from other morphinan compounds.
特性
CAS番号 |
63867-96-9 |
|---|---|
分子式 |
C26H37NO7 |
分子量 |
475.6 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-[(E)-3-methylpent-2-enyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-3-16(2)9-12-23-13-11-22-10-5-4-6-19(22)21(23)14-17-7-8-18(24)15-20(17)22;5-1(3(7)8)2(6)4(9)10/h7-9,15,19,21,24H,3-6,10-14H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/b16-9+;/t19-,21+,22+;1-,2-/m01/s1 |
InChIキー |
HKQBXOVZKQILFC-RACBXGGBSA-N |
異性体SMILES |
CC/C(=C/CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O)/C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CCC(=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O)C.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















